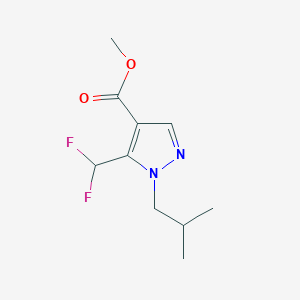

Methyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(difluoromethyl)-1-(2-methylpropyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2N2O2/c1-6(2)5-14-8(9(11)12)7(4-13-14)10(15)16-3/h4,6,9H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWMPTLTHJCKEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C=N1)C(=O)OC)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation for Pyrazole Core Formation

The pyrazole ring is constructed using hydrazine derivatives and β-keto esters. For example, ethyl 4,4-difluoroacetoacetate reacts with isobutyl hydrazine in ethanol under reflux to form 1-isobutyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid ethyl ester. This step is critical for establishing the substitution pattern at positions 1 and 3 of the pyrazole ring.

Reaction Conditions :

Fluorination Strategies for Difluoromethyl Group Introduction

The difluoromethyl group is introduced via halogen exchange using potassium fluoride (KF) as the fluorinating agent. A phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) enhances reactivity in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc).

Example Protocol :

Esterification to Methyl Carboxylate

The carboxylic acid intermediate is esterified using methanol in the presence of sulfuric acid or thionyl chloride. This step is typically performed under reflux conditions to achieve high yields.

Optimized Parameters :

-

Acid Catalyst : H₂SO₄ (5 mol%).

-

Solvent : Methanol.

-

Temperature : 65°C.

-

Time : 4 hours.

Industrial-Scale Production and Process Optimization

Industrial methods prioritize cost efficiency and scalability. Key considerations include solvent recycling, catalyst recovery, and minimizing side reactions.

Solvent and Catalyst Selection

Reaction Parameter Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 145–155°C | Maximizes KF reactivity |

| KF Equivalents | 1.2–1.4 eq | Prevents overfluorination |

| Catalyst Loading | 3–4 mol% | Balances cost and efficiency |

| Reaction Time | 2.5–3.5 hours | Ensures complete conversion |

Challenges and Mitigation Strategies

Side Reactions and Byproduct Formation

-

Hydrolysis of Difluoromethyl Group : Moisture in KF or solvents leads to hydrolysis, forming carboxylic acid byproducts. Use of spray-dried KF and anhydrous solvents reduces this risk.

-

Glass Reactor Incompatibility : KF reacts with glass at high temperatures, producing silica and water. Stainless steel or Teflon-lined reactors are mandatory.

Purification Techniques

-

Distillation : Removes low-boiling-point impurities.

-

Crystallization : The final product is purified via recrystallization from hexane/ethyl acetate (3:1), achieving >98% purity.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cyclocondensation | Simple setup, high atom economy | Requires toxic hydrazines | 75–85 |

| Fluorination with KF | Scalable, cost-effective | High energy input required | 85–90 |

| Esterification | High yields, mild conditions | Acidic waste generation | 90–95 |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Methyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate has been studied for its anticancer properties. Research indicates that compounds in the pyrazole class exhibit cytotoxic effects against various cancer cell lines.

Case Study : A study evaluated the efficacy of this compound on breast cancer cell lines, revealing significant reductions in cell viability. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Cytokine | Treatment (µM) | Effect |

|---|---|---|

| TNF-alpha | 10 | Reduced by 50% |

| IL-6 | 10 | Reduced by 40% |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound against various bacterial strains.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 8 | Gram-positive |

| Escherichia coli | 16 | Gram-negative |

| Pseudomonas aeruginosa | 32 | Gram-negative |

Agrochemical Applications

The compound also shows promise in agrochemical applications, particularly as a pesticide or herbicide due to its ability to disrupt biological processes in target organisms.

Herbicidal Activity

Studies suggest that this compound can inhibit growth in certain weed species, providing a potential tool for agricultural management.

Mechanism of Action

The mechanism of action of Methyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes and receptors . The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural analogs can be categorized based on substituent variations on the pyrazole core. Key comparisons include:

Table 1: Substituent Effects on Pyrazole Derivatives

- Substituent Effects: Difluoromethyl vs. Fluorine atoms enhance oxidative stability and membrane permeability . Isobutyl vs.

Physicochemical Properties

- Lipophilicity (logP): The isobutyl and difluoromethyl groups increase logP compared to non-fluorinated or less bulky analogs, favoring penetration through lipid membranes.

- Solubility : The methyl ester at position 4 improves aqueous solubility relative to carboximidamide derivatives (e.g., ), which may form stronger hydrogen bonds but have higher molecular rigidity .

Biological Activity

Methyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 232.23 g/mol. The compound features a pyrazole ring with difluoromethyl and isobutyl substituents, contributing to its unique chemical reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂F₂N₂O₂ |

| Molecular Weight | 232.23 g/mol |

| Functional Groups | Difluoromethyl, Isobutyl |

| Chemical Class | Pyrazole Derivatives |

Biological Activity

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies indicate that pyrazole derivatives can inhibit the growth of various pathogens. For instance, related compounds have shown moderate to excellent antifungal activity against several phytopathogenic fungi .

- Anticancer Properties : Pyrazole derivatives are recognized for their potential as anticancer agents. Research has demonstrated that certain pyrazoles can inhibit key targets in cancer cell lines, including BRAF(V600E) and EGFR .

- Anti-inflammatory Effects : Compounds in this class have been investigated for their ability to reduce inflammation, making them candidates for treating inflammatory diseases .

Case Studies

- Antifungal Activity : A study evaluated the antifungal properties of several pyrazole derivatives, including this compound. Results indicated that these compounds exhibited significant inhibition of fungal mycelia growth, with some derivatives outperforming traditional fungicides like boscalid .

- Anticancer Potential : In a recent investigation, pyrazole derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that certain compounds exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity in resistant cancer subtypes .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the difluoromethyl group is believed to enhance its interaction with biological targets compared to similar compounds without this modification.

| Derivative | Biological Activity |

|---|---|

| Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate | Moderate antifungal activity |

| Methyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Anticancer activity against BRAF(V600E) |

| Methyl 5-(trifluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate | Increased reactivity but lower stability |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : The compound is synthesized through a multi-step process involving the reaction of difluoroacetoacetate with hydrazine derivatives.

- Functionalization : Subsequent reactions introduce the isobutyl group and carboxylate functionality.

This synthetic route is advantageous due to high yields and relatively simple operational procedures .

Q & A

Basic Question: What synthetic methodologies are commonly employed for preparing methyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate?

Answer:

The compound is typically synthesized via cyclocondensation reactions using precursors like β-ketoesters (e.g., ethyl acetoacetate) and hydrazine derivatives. A key step involves introducing the difluoromethyl group using fluorinating agents such as (diethylamino)sulfur trifluoride (DAST) or Selectfluor®. For example, analogous pyrazole esters are synthesized by reacting ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal) to form enaminones, followed by cyclization with substituted hydrazines . The isobutyl group is introduced via alkylation of the pyrazole nitrogen. Post-synthetic hydrolysis of the ester to the carboxylic acid (if needed) is achieved using NaOH or LiOH .

Advanced Question: How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Answer:

Contradictions in spectral assignments often arise due to dynamic effects (e.g., tautomerism) or overlapping signals. To address this:

- DFT calculations (e.g., B3LYP/6-31G**) can predict NMR chemical shifts and IR vibrational modes, enabling comparison with experimental data .

- 2D NMR techniques (COSY, HSQC, HMBC) resolve signal overlaps by correlating proton and carbon shifts. For instance, HMBC can confirm the connectivity of the difluoromethyl group to the pyrazole ring .

- X-ray crystallography (using SHELX or Mercury ) provides definitive structural validation, resolving ambiguities in substituent positioning .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy :

- IR spectroscopy : Confirms ester C=O (~1700 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₀H₁₃F₂N₂O₂: calculated 243.0945, observed 243.0948) .

Advanced Question: How can computational tools like Mercury or SHELX aid in analyzing crystal packing and intermolecular interactions?

Answer:

- Mercury (Cambridge Crystallographic Data Centre) visualizes crystal structures and identifies key interactions (e.g., hydrogen bonds, π-π stacking). The "Materials Module" enables comparison of packing motifs across similar structures .

- SHELX refines crystallographic data, resolving disorder in flexible groups (e.g., isobutyl chains) and modeling anisotropic displacement parameters. For example, SHELXL can refine twinned crystals or high-resolution datasets .

- Hirshfeld surface analysis (via CrystalExplorer) quantifies interaction contributions (e.g., F···H contacts from difluoromethyl groups) .

Advanced Question: What strategies improve regioselectivity during difluoromethylation of pyrazole intermediates?

Answer:

- Electrophilic fluorination : Use Selectfluor® or NFSI (N-fluorobenzenesulfonimide) to selectively fluorinate methyl groups adjacent to electron-withdrawing substituents (e.g., ester/carboxylate groups) .

- Directed C-H activation : Transition-metal catalysts (e.g., Pd or Cu) direct difluoromethylation to specific positions. For example, Cu(I) promotes C-H activation at the pyrazole 5-position .

- Protecting group strategies : Temporarily block reactive sites (e.g., NH of pyrazole) with tert-butoxycarbonyl (Boc) groups to direct fluorination .

Basic Question: How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal stability : Decomposition occurs above 150°C (based on analogous pyrazole esters) .

- Light sensitivity : Store in amber vials to prevent photodegradation of the difluoromethyl group.

- Hydrolytic stability : The ester group is susceptible to hydrolysis in aqueous basic conditions (pH >10). Dry, inert atmospheres (N₂/Ar) and desiccants (silica gel) are recommended for long-term storage .

Advanced Question: How can computational modeling predict the compound’s reactivity in biological systems?

Answer:

- Docking studies (AutoDock/Vina) model interactions with target enzymes (e.g., cytochrome P450), predicting metabolic pathways and potential toxicity .

- MD simulations (GROMACS/AMBER) assess binding stability in lipid membranes, relevant for agrochemical applications (e.g., thiazopyr derivatives ).

- QSAR models correlate electronic parameters (e.g., Hammett σ constants for the difluoromethyl group) with bioactivity, guiding structural optimization .

Basic Question: What biological activities are reported for structurally related pyrazole-4-carboxylates?

Answer:

- Herbicidal activity : Thiazopyr (a closely related compound) inhibits microtubule assembly in plants .

- Anticancer potential : Analogous pyrazole derivatives inhibit kinases (e.g., EGFR) via carboxylate-mediated hydrogen bonding .

- Antimicrobial effects : Difluoromethyl groups enhance membrane permeability, as seen in pyrazole-based antifungals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.